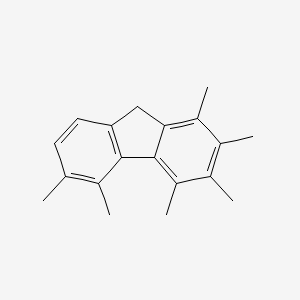
1,2,3,4,5,6-Hexamethyl-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,6-Hexamethyl-9H-fluorene is an organic compound with the molecular formula C19H24 It is a derivative of fluorene, where six hydrogen atoms on the fluorene ring have been replaced by methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,5,6-Hexamethyl-9H-fluorene can be synthesized through several methods. One common approach involves the methylation of fluorene using methylating agents such as methyl iodide in the presence of a strong base like potassium tert-butoxide. The reaction typically occurs under reflux conditions to ensure complete methylation of the fluorene ring.
Industrial Production Methods
Industrial production of this compound may involve similar methylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6-Hexamethyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the fluorene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbon derivatives.
Substitution: Introduction of bromine or nitro groups onto the fluorene ring.
Scientific Research Applications
1,2,3,4,5,6-Hexamethyl-9H-fluorene has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-Hexamethyl-9H-fluorene depends on its specific application. In organometallic chemistry, it acts as a ligand, coordinating with metal centers to form stable complexes. In biological systems, it may interact with proteins or nucleic acids, influencing their structure and function. The exact molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Hexamethylbenzene: Similar in structure but lacks the fluorene core.
Fluorene: The parent compound without methyl substitutions.
1,2,3,4,5,6-Hexamethylcyclohexane: Similar methylation pattern but with a cyclohexane core instead of fluorene.
Uniqueness
1,2,3,4,5,6-Hexamethyl-9H-fluorene is unique due to its highly methylated fluorene core, which imparts distinct electronic and steric properties. These properties make it valuable in applications requiring specific molecular interactions and stability.
Properties
CAS No. |
63372-52-1 |
|---|---|
Molecular Formula |
C19H22 |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexamethyl-9H-fluorene |
InChI |
InChI=1S/C19H22/c1-10-7-8-16-9-17-14(5)12(3)13(4)15(6)19(17)18(16)11(10)2/h7-8H,9H2,1-6H3 |
InChI Key |
CWXCKNWHMYDZFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(CC3=C(C(=C(C(=C32)C)C)C)C)C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















